[(E)-[4-(diethylamino)phenyl]methylideneamino]urea
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Overview
Description
[[4-(diethylamino)phenyl]methylideneamino]urea is a tertiary amino compound and a dialkylarylamine.
Scientific Research Applications
Antimycobacterial Activity : A study by Konduri et al. (2021) reported the synthesis of diamino phenyl chloropicolinate fettered carboxamides, urea, and thiourea derivatives, which exhibited in vitro antimycobacterial activity against Mycobacterium tuberculosis.
Plant Morphogenesis : Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) have cytokinin-like activity, as mentioned by Ricci and Bertoletti (2009). These compounds are used in plant morphogenesis studies.
Potential Molecular Switch : Kanaani et al. (2016) explored an ortho-hydroxy Schiff base compound, finding its nonlinear optical (NLO) properties to be greater than those of urea, suggesting potential as a molecular device.
Antimicrobial and Analgesic Activities : Tirlapur and Noubade (2010) synthesized compounds from urea that showed antimicrobial and analgesic activities.
Insecticidal and Acaricidal Activities : A study by Chen et al. (2007) on 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas showed these compounds have insecticidal and acaricidal activities.
Anticancer Agents : Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which demonstrated significant antiproliferative effects on cancer cell lines.
Enzyme Inhibition and Anticancer Investigations : Mustafa, Perveen, and Khan (2014) synthesized urea derivatives that showed enzyme inhibition and anticancer activity.
Biosensors for Urea Detection : Erfkamp, Guenther, and Gerlach (2019) developed a hydrogel-based biosensor for urea detection, important in industrial and biomedical diagnostics.
Molecular Docking Studies : Okpareke et al. (2020) synthesized asymmetrically substituted ureas and predicted their favorable binding interactions with anticancer protein targets.
Neuropeptide Y5 Receptor Antagonists : Fotsch et al. (2001) identified phenyl urea derivatives as potent neuropeptide Y5 receptor antagonists.
Biodegradation of Methylene Urea : Yang et al. (2016) investigated the biodegradation of methylene urea, a slow-release fertilizer, revealing its breakdown process and environmental implications.
Inhibition of Translation Initiation : Denoyelle et al. (2012) studied symmetrical N,N'-diarylureas as potent activators of eIF2α kinase, reducing cancer cell proliferation.
Properties
Molecular Formula |
C12H18N4O |
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Molecular Weight |
234.3 g/mol |
IUPAC Name |
[(E)-[4-(diethylamino)phenyl]methylideneamino]urea |
InChI |
InChI=1S/C12H18N4O/c1-3-16(4-2)11-7-5-10(6-8-11)9-14-15-12(13)17/h5-9H,3-4H2,1-2H3,(H3,13,15,17)/b14-9+ |
InChI Key |
XPPDVSPFQAFILG-NTEUORMPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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